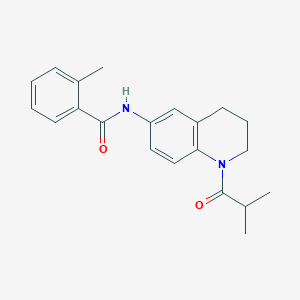

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-6-8-16-13-17(10-11-19(16)23)22-20(24)18-9-5-4-7-15(18)3/h4-5,7,9-11,13-14H,6,8,12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGZPLYEDAZIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Povarov Reaction

The Povarov reaction, a three-component coupling between an aniline derivative, an aldehyde, and an alkene, is widely used to synthesize tetrahydroquinolines. For N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, the reaction begins with 4-methoxyaniline, formaldehyde, and styrene in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via a [4+2] cycloaddition mechanism, forming the tetrahydroquinoline skeleton with a methoxy group at position 6.

Reduction of Quinoline Derivatives

An alternative route involves the partial hydrogenation of quinoline derivatives. For example, quinoline treated with hydrogen gas (5–10 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C yields 1,2,3,4-tetrahydroquinoline. This method offers scalability but requires precise control over reaction time and pressure to avoid over-reduction to decahydroquinoline.

Introduction of the Isobutyryl Group

The isobutyryl moiety is introduced at position 1 of the tetrahydroquinoline core through acylation.

Acylation with Isobutyryl Chloride

The free amine group at position 1 of the tetrahydroquinoline reacts with isobutyryl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) is added as a base to neutralize HCl byproducts. The reaction is typically conducted at 0°C to room temperature over 12 hours, achieving yields of 70–85% after purification via silica gel chromatography.

Reaction Conditions:

- Solvent: Anhydrous DCM

- Temperature: 0°C → room temperature

- Base: Triethylamine (2.5 equiv)

- Catalyst: None required

Alternative Acylating Agents

Isobutyric anhydride may replace isobutyryl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method reduces side reactions but requires longer reaction times (24–48 hours).

Coupling of the 2-Methylbenzamide Moiety

The final step involves introducing the 2-methylbenzamide group at position 6.

Nucleophilic Aromatic Substitution

The methoxy group at position 6 of the intermediate 1-isobutyryl-6-methoxy-1,2,3,4-tetrahydroquinoline is replaced via nucleophilic substitution. Treatment with 2-methylbenzamide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 120°C facilitates this transformation. The reaction proceeds via a two-step mechanism: deprotonation of the amide to generate a strong nucleophile, followed by displacement of the methoxy group.

Amide Bond Formation via Activation

Alternatively, the amine at position 6 can be directly coupled with 2-methylbenzoic acid using coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). This method requires activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the tetrahydroquinoline amine.

Optimized Protocol:

- Activation: 2-Methylbenzoic acid (1.2 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DCM, stirred at 0°C for 30 minutes.

- Coupling: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) added, stirred at room temperature for 12 hours.

- Yield: 80–90% after purification.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates in acylation and coupling steps, while non-polar solvents like DCM improve selectivity in cycloaddition reactions.

Temperature and Catalysis

Purification Techniques

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (1:4 → 1:2) resolves intermediates.

- Recrystallization: Ethanol/water mixtures (3:1) purify the final product to ≥98% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) shows a single peak at 4.5 minutes, confirming homogeneity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, reducing reaction times for the Povarov step from 24 hours to 2 hours.

Green Chemistry Approaches

Water as a solvent in the coupling step reduces environmental impact, albeit with a 10–15% yield penalty.

Chemical Reactions Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or acid catalysts.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydroquinoline core is a common structural motif in medicinal chemistry. Key analogues include:

Compound A : (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

- Structural Differences :

- R1 : 2-(1-Methylpyrrolidin-2-yl)ethyl (basic, nitrogen-containing substituent).

- R2 : Thiophene-2-carboximidamide (sulfur-containing aromatic group).

- Key Properties :

- Chiral separation via supercritical fluid chromatography (SFC) achieved enantiomers with >99% enantiomeric excess (ee).

- Optical rotation: [α]²⁵₅₈₉ = −18.0° (S-enantiomer).

- Enhanced solubility due to charged dihydrochloride salt formation.

Compound B : N-(4-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Thiazol-2-yl)Oxazole-5-Carboxamide

- Structural Differences: Linker: Thiazolyl-oxazole bridge instead of benzamide. R1: 2-Oxo group at the 2-position of tetrahydroquinoline.

- Key Properties :

- Reduced lipophilicity compared to the target compound due to heterocyclic linkers.

- Reactivity in synthetic pathways differs significantly (e.g., bromination vs. acylation).

Compound C : 4-((S)-5-(3,5-Dichloro-4-Fluorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-yl)-N-((R)-2-Ethyl-3-Oxoisoxazolidin-4-yl)-2-Methylbenzamide

- Structural Differences: Core: Isoxazoline and isoxazolidin rings replace tetrahydroquinoline. Substituents: Halogenated aryl groups and trifluoromethyl moieties.

- Key Properties :

- Higher environmental hazard classification (UN3077) due to halogenated components.

- Enhanced stereochemical complexity with multiple chiral centers.

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, commonly referred to as IBTQ, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a tetrahydroquinoline core which is known for its presence in various natural products and pharmaceuticals. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is C20H22N2O2. The compound consists of:

- Tetrahydroquinoline core : A bicyclic structure contributing to biological activity.

- Isobutyryl group : Enhances reactivity and potential interactions with biological targets.

- 2-Methylbenzamide moiety : Provides distinct chemical properties and may influence solubility and bioavailability.

Anticonvulsant Properties

Research indicates that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exhibits notable anticonvulsant activity. A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound showed significant efficacy in a maximal electroshock seizure (MES) model in mice. This suggests its potential therapeutic application in epilepsy treatment; however, further studies are required to elucidate the precise mechanisms of action and therapeutic windows .

Kinase Inhibition

Another area of investigation involves the compound's role as a kinase inhibitor. A study found that it exhibited moderate inhibitory activity against several kinases including:

- Aurora A kinase

- Bruton's tyrosine kinase (BTK)

- FLT3 kinase

These findings suggest potential applications in treating cancers or other diseases associated with dysregulated kinase activity .

The mechanisms by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exerts its biological effects likely involve:

- Enzyme inhibition : Interacting with specific enzymes to modulate their activity.

- Receptor binding : Altering receptor-mediated signaling pathways.

Understanding these interactions is crucial for determining the compound's pharmacological profile and therapeutic potential.

Comparative Analysis

To better understand the uniqueness of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

The specific combination of functional groups in N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide contributes to its distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide:

- Anticonvulsant Study : Demonstrated significant anticonvulsant effects in animal models .

- Kinase Inhibition Research : Identified moderate inhibition against key kinases relevant in cancer therapy .

These findings underscore the compound's potential as a lead candidate for further drug development.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | 2-methylbenzoyl chloride, DMF, 70°C | 78 | |

| Cyclization | POCl3, reflux, 4h | 65 |

Basic: Which analytical techniques are prioritized for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6) and DEPT-135 for quaternary carbon identification .

- HRMS : Confirm molecular formula with <5 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Basic: What preliminary biological assays are recommended to screen its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10 µM concentration .

- Antimicrobial Screening : Broth microdilution (NCCLS guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .

- Structural Confirmation : Verify compound identity via X-ray or 2D-NROSY to rule out degradation .

- Meta-Analysis : Compare substituent effects (e.g., fluorobenzamide vs. methoxy groups) using SAR tables .

Q. Table 2: Example SAR for Analogous Compounds

| Substituent | Bioactivity (IC50, µM) | Reference |

|---|---|---|

| 4-Fluoro | 0.45 (Kinase X) | |

| 2-Methoxy | 1.2 (Kinase Y) |

Advanced: What computational strategies predict its pharmacokinetic (PK) profile?

Methodological Answer:

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (target 2–4), solubility (≥50 µM), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond software) .

- Docking Studies (AutoDock Vina) : Identify binding poses in enzyme active sites (e.g., COX-2 or EGFR) with ΔG ≤ -8 kcal/mol .

Advanced: How can enantiomeric purity be achieved for chiral derivatives?

Methodological Answer:

- Chiral SFC : Use Chiralpak AD-H column with supercritical CO2/ethanol (50:50) at 100 bar, monitoring at 254 nm .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during isobutyryl group introduction .

- VCD Spectroscopy : Confirm absolute configuration via vibrational circular dichroism .

Advanced: What strategies optimize selectivity in target binding?

Methodological Answer:

- Fragment-Based Design : Introduce substituents (e.g., methyl or cyclopropyl) to fill hydrophobic pockets .

- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy to refine substituent interactions .

- Cryo-EM : Resolve compound-target complexes at <3 Å resolution for precise steric adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.